

Dasatinib process-related dimer impurity identification

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Compound of Interest

Compound Name: *Dasatinib Dimeric Impurity*

CAS No.: 910297-61-9

Cat. No.: B569062

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Title: Advanced Characterization of Dasatinib Process-Related Dimer Impurities: A Structural Elucidation & Control Framework

Executive Summary

In the synthesis of Dasatinib (Sprycel), a potent multi-targeted tyrosine kinase inhibitor, the formation of high-molecular-weight impurities presents a critical challenge to process chemistry and quality control.^{[1][2]} Among these, the "Dasatinib Dimer" (CAS 910297-61-9) is a persistent process-related impurity arising from specific stoichiometric deviations and reagent quality issues. This technical guide provides a rigorous, self-validating framework for the identification, structural elucidation, and control of this specific dimer, utilizing LC-MS/MS and mechanistic organic chemistry.

Part 1: The Chemistry of Impurity Genesis

To control the impurity, one must first understand its origin. The synthesis of Dasatinib generally follows a convergent route. The critical stage for dimer formation occurs during the nucleophilic aromatic substitution (

) of the chloropyrimidine intermediate.

The Reaction Node

The standard process involves the reaction of Intermediate A (N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide) with 1-(2-hydroxyethyl)piperazine (HEP).

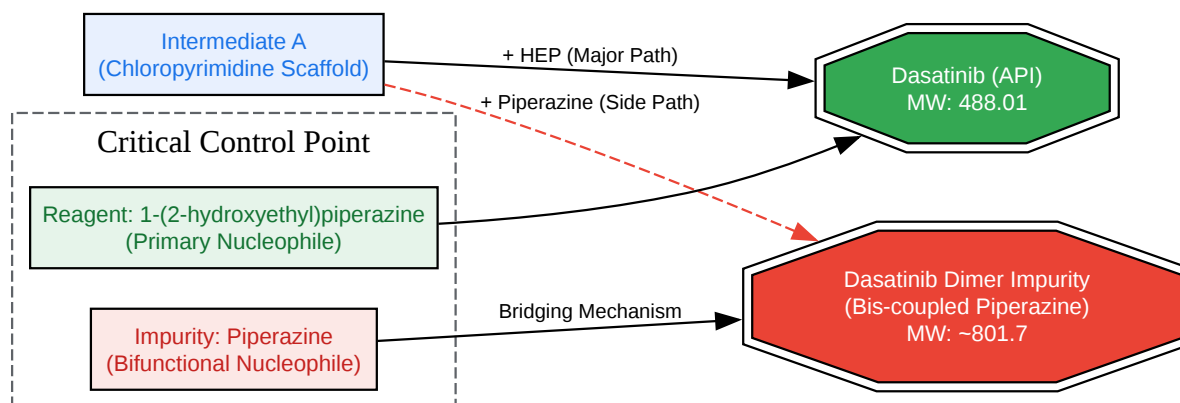
- Intended Reaction: Intermediate A + HEP

Dasatinib.

- The Deviation: Commercial grade HEP often contains trace amounts of Piperazine (lacking the hydroxyethyl tail). Piperazine is a bifunctional nucleophile with two reactive secondary amines.
- The Dimerization Event: One molecule of Piperazine reacts with two molecules of Intermediate A, creating a symmetric bis-coupled impurity.

Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired product formation and the dimer impurity genesis.



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Caption: Competitive reaction pathway showing how trace piperazine in the reagent stream acts as a linker to form the high-molecular-weight dimer.

Part 2: Analytical Strategy & Protocol

The identification of the dimer requires a method capable of separating a highly hydrophobic, high-molecular-weight species from the API. Standard isocratic methods often fail to elute the dimer or broaden its peak significantly.

Chromatographic Separation (UHPLC)

The dimer is significantly more lipophilic than Dasatinib due to the presence of two thiazole-phenyl domains and the absence of the polar hydroxyethyl tail.

Protocol 1: High-Resolution Separation

- Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 5.0 with Formic Acid).
Note: pH 5.0 is critical to ensure ionization of the thiazole nitrogen while maintaining peak shape.
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Gradient:
 - 0-2 min: 10% B (Equilibration)
 - 2-15 min: 10%
85% B (Elution of Dasatinib ~8 min)
 - 15-20 min: 85%
95% B (Elution of Dimer ~17 min)
 - 20-25 min: 95% B (Wash)

Mass Spectrometry Settings (Q-TOF/Orbitrap)

- Ionization: ESI Positive Mode (+).
- Capillary Voltage: 3500 V.

- Fragmentor: 135 V.

- Target Mass:

- Dasatinib
- Dimer Impurity

(Calculated based on formula

).

Part 3: Structural Elucidation (The "Fingerprint" Method)

To confirm the impurity is indeed the piperazine-linked dimer and not an aggregate or N-oxide adduct, we rely on MS/MS fragmentation logic.

The Fragmentation Logic

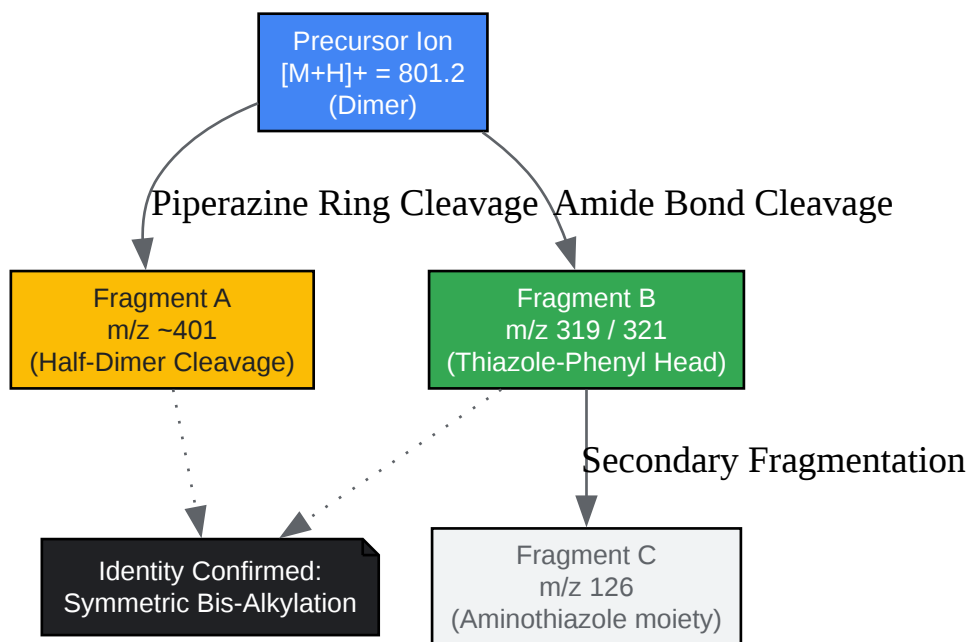
The dimer consists of two identical "arms" linked by a central piperazine ring. Under collision-induced dissociation (CID), the molecule cleaves at the weakest points: the amide bonds and the C-N bonds surrounding the central piperazine.

Key Diagnostic Fragments:

- m/z 319 / 321: The 2-chloro-6-methylphenyl-thiazole carboxamide moiety. This fragment is identical to the "head" of the Dasatinib molecule. Its presence confirms the integrity of the thiazole-phenyl region.
- m/z 401: Half of the dimer molecule (cleavage at the piperazine nitrogen).
- Absence of m/z 488: The parent Dasatinib ion should not be a product ion of the dimer, confirming it is a covalently bonded new species, not a source-fragment cluster.

MS/MS Workflow Diagram

The following DOT diagram visualizes the fragmentation tree used to validate the structure.



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Caption: MS/MS fragmentation tree. The observation of m/z 319 without the hydroxyethyl tail fragments confirms the symmetric dimer structure.

Part 4: Quantitative Data & Control Strategy

Comparative Physicochemical Properties

The following table summarizes the key differences used to isolate the impurity.

Property	Dasatinib (API)	Dimer Impurity	Implication for Process
Formula			High MW detection required
MW	488.01 Da	801.77 Da	Distinct Mass Spec profile
LogP (Lipophilicity)	~2.7	> 5.0 (Estimated)	Elutes late in RP-HPLC
Solubility	Low (pH dependent)	Very Low (Insoluble in water)	Risk of precipitation in reactor

Remediation Protocol

To prevent the formation of this dimer, the following control strategy must be implemented at the raw material stage:

- Raw Material Specification: Implement a strict limit for Piperazine content in 1-(2-hydroxyethyl)piperazine.
 - Recommended Limit: < 0.10% (w/w) determined by GC-FID.
- Stoichiometry Control: Use a slight excess of HEP (1.2 - 1.5 eq) to favor the mono-substitution and suppress the reaction of any trace piperazine with two equivalents of the chloropyrimidine.
- Purification: If the dimer is detected > 0.15% (ICH Q3A limit), a recrystallization step using DMSO/Water or Methanol/Water is effective. The dimer's extreme insolubility allows it to be filtered off if the API is kept in solution (hot filtration) or retained on the column during preparative chromatography.

References

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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